Troeger's base

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68211. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azocines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

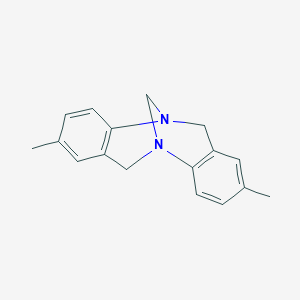

Structure

3D Structure

Properties

IUPAC Name |

5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPSZIHEWFTLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200950 | |

| Record name | Troeger's base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-81-7, 21451-74-1, 14645-24-0 | |

| Record name | Troger base | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troeger's base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troger's base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Troeger's base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (5R,11R)-(+)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14645-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Troeger's base | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP9UUR2HG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of Tröger's base formation?

An In-depth Technical Guide to the Mechanism of Tröger's Base Formation

Introduction

Tröger's base, first synthesized by Julius Tröger in 1887, is a tetracyclic organic compound with a unique, rigid V-shaped structure.[1][2] Formally known as 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine, its structure consists of a methano-1,5-diazocine ring fused with two aromatic rings.[4] This rigid framework locks the two bridgehead nitrogen atoms, preventing the rapid pyramidal inversion typically seen in tertiary amines.[1] This conformational restriction makes the nitrogen atoms stereogenic centers, rendering the molecule chiral.[1][2] The unique three-dimensional cleft-like structure of Tröger's base and its analogues has led to significant interest in their application in molecular recognition, supramolecular chemistry, catalysis, and materials science.[4][5] This guide provides a detailed examination of the reaction mechanism, presents quantitative data for its synthesis, and outlines a common experimental protocol.

Core Reaction Mechanism

The formation of Tröger's base is a classic example of an acid-catalyzed condensation reaction. The original synthesis involved the reaction of p-toluidine with formaldehyde in an acidic medium.[1][2] The modern synthesis often employs a formaldehyde equivalent, such as dimethoxymethane (DMM) or hexamethylenetetraamine (HMTA), and a strong acid catalyst like trifluoroacetic acid (TFA), which can also serve as the solvent.[2][6]

The mechanism proceeds through several key steps:

-

Aminal and Iminium Ion Formation: The reaction initiates with the acid-catalyzed reaction between two equivalents of the aniline and one equivalent of formaldehyde (or its precursor). This forms an aminal (a diaminomethane derivative). Subsequent elimination of one aniline molecule under acidic conditions generates a reactive electrophilic iminium ion.

-

First Electrophilic Aromatic Substitution: A second molecule of the aniline then acts as a nucleophile, attacking the iminium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the newly formed imine moiety, leading to the formation of a six-membered heterocyclic ring intermediate.

-

Dimerization and Second Iminium Formation: Two molecules of this heterocyclic intermediate then react with another equivalent of formaldehyde. This links the two intermediates through a methylene bridge and involves the formation of another iminium ion.

-

Second Electrophilic Aromatic Substitution (Ring Closure): The final step is a second intramolecular electrophilic aromatic substitution reaction. The aromatic ring of one monomer unit attacks the iminium ion of the other, closing the second six-membered ring and forming the characteristic bridged diazocine core of the Tröger's base. This final cyclization locks the molecule into its rigid, chiral conformation.

The entire process involves the condensation of two aniline molecules with three formaldehyde equivalents to form the final tetracyclic structure.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the reaction pathway and a typical experimental workflow for the synthesis of Tröger's base analogues.

Caption: A logical flowchart of the Tröger's base formation mechanism.

Caption: A typical experimental workflow for Tröger's base synthesis.

Quantitative Data Summary

The efficiency of Tröger's base synthesis is highly dependent on the substituents of the starting aniline. The following table summarizes the yields obtained for the synthesis of various methoxy-substituted Tröger's base analogues using dimethoxymethane (DMM) and trifluoroacetic acid (TFA).[2]

| Starting Aniline Derivative | Moles of Aniline (mmol) | Moles of DMM (mmol) | Product | Yield (%) |

| m-Anisidine | 81.20 | 121.80 | 2,8-dimethoxy-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine | 87.33 |

| 2-Methoxy-5-methylaniline | 72.90 | 109.35 | 4,10-dimethoxy-2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine | 99.43 |

| o-Anisidine | 81.20 | 121.80 | 4,10-dimethoxy-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine | 62.00 |

| 2,5-Dimethoxyaniline | 65.28 | 97.92 | 1,4,7,10-tetramethoxy-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine | 69.31 |

| p-Anisidine | 81.20 | 121.80 | 2,8-dimethoxy-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine | 85.00 |

Detailed Experimental Protocol

The following is a general experimental procedure for the synthesis of Tröger's base analogues, adapted from the literature.[2] This protocol utilizes dimethoxymethane as the formaldehyde source and trifluoroacetic acid as the catalyst and solvent.

Materials and Equipment:

-

Substituted aniline derivative

-

Dimethoxymethane (DMM)

-

Trifluoroacetic acid (TFA)

-

Aqueous ammonium hydroxide solution

-

Water (deionized)

-

Hexane

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction Setup: An appropriate aniline derivative (e.g., 10.00 g) is dissolved or suspended in dimethoxymethane (1.5 equivalents) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: The mixture is cooled in an ice bath. Trifluoroacetic acid is then added dropwise via a dropping funnel over a period of 15-20 minutes. Caution should be exercised as the reaction can be exothermic.

-

Reaction: After the addition of TFA is complete, the ice bath is removed, and the reaction mixture is stirred vigorously at room temperature for 24 hours.

-

Quenching and Precipitation: The reaction mixture is slowly and carefully poured into a beaker containing an excess of aqueous ammonium hydroxide solution, with vigorous stirring. This neutralizes the acid and causes the product to precipitate. The mixture is stirred for an additional 2 hours to ensure complete precipitation.

-

Isolation: The resulting solid is collected by vacuum filtration.

-

Washing: The collected solid is washed thoroughly with water until the washings are neutral, followed by a wash with hexane to remove non-polar impurities.

-

Purification: The crude product is purified by column chromatography on silica gel. A common eluent system is a mixture of hexane and dichloromethane (e.g., 8:2 v/v).

-

Drying: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid is then dried in a vacuum oven at 50 °C for at least 2 hours to yield the final product as a fine powder.

Conclusion

The formation of Tröger's base is a robust and historically significant reaction that proceeds via a multi-step acid-catalyzed condensation mechanism. The key mechanistic events involve the formation of iminium ion intermediates followed by two sequential intramolecular electrophilic aromatic substitution reactions that construct the rigid, chiral diazocine framework. The versatility of this reaction allows for the synthesis of a wide array of substituted analogues by simply varying the starting aniline, making it a powerful tool for creating complex molecular architectures for diverse applications in chemistry and materials science.

References

- 1. Tröger's base - Wikipedia [en.wikipedia.org]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. Organocatalytic asymmetric synthesis of Tröger’s bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The synthesis of microporous polymers using Tröger's base formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the History and Synthesis of Tröger's Base

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and evolving synthetic strategies of Tröger's base, a molecule of significant historical and contemporary interest in the fields of supramolecular chemistry, materials science, and asymmetric catalysis. This document provides a comprehensive overview of its synthesis, from the foundational 19th-century discovery to modern, high-yield methodologies, complete with detailed experimental protocols and comparative data.

Introduction: A Serendipitous Discovery

Tröger's base, formally known as 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][2]diazocine, was first synthesized in 1887 by German chemist Julius Tröger.[1][3][4] The synthesis arose from the condensation reaction of p-toluidine and formaldehyde in an acidic medium.[1][3][4] At the time of its discovery, the complex cage-like structure of the molecule could not be determined, a challenge that remained for nearly half a century until its final elucidation by Spielman in 1935. The unique C2-symmetric, chiral, and rigid V-shaped conformation of Tröger's base has since captivated chemists, leading to its use in a wide array of applications, including as a scaffold for molecular receptors and in the synthesis of polymers with intrinsic microporosity.[5][6]

The Reaction Mechanism: A Stepwise Perspective

The formation of Tröger's base proceeds through a series of acid-catalyzed reactions, including the formation of imine intermediates and intramolecular electrophilic aromatic substitution. The generally accepted mechanism involves the reaction of two molecules of the aniline with three molecules of formaldehyde.

The following diagram illustrates the key steps in the formation of Tröger's base from p-toluidine and a methylene source.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. Frontiers | Synthesis and Characterization of Macrocyclic Chiral Tröger’s Base Phenhomazine Candidates as Anticancer Agent [frontiersin.org]

- 5. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]

- 6. The synthesis of microporous polymers using Tröger's base formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stereochemistry and Chirality of Tröger's Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and chirality of Tröger's base, a unique and historically significant chiral molecule. This document delves into its structure, the origin of its chirality, methods for synthesis and resolution of its enantiomers, and the kinetics of its racemization. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in organic chemistry, stereochemistry, and drug development.

Introduction: The Unique Chirality of Tröger's Base

Tröger's base, first synthesized by Julius Tröger in 1887, is a fascinating tetracyclic diamine with the chemical name 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1]diazocine. Its significance in stereochemistry arises from its possession of two stereogenic nitrogen atoms, a consequence of a rigid bicyclic structure that prevents the pyramidal inversion typically observed in amines. This conformational rigidity locks the molecule into a C₂-symmetric, V-shaped conformation, rendering it chiral. The two enantiomers of Tröger's base are stable and can be separated, a feat first accomplished by Vladimir Prelog in 1944. The unique structural and chiral properties of Tröger's base and its analogs have led to their application in various fields, including supramolecular chemistry, molecular recognition, and asymmetric catalysis.

The Stereogenic Nitrogen Centers and Molecular Structure

The chirality of Tröger's base is a direct result of the methano bridge that locks the diazocine ring, preventing the lone pair of electrons on the nitrogen atoms from inverting. This creates two stable stereocenters at the nitrogen atoms. The molecule can exist as a pair of enantiomers, (5S, 11S) and (5R, 11R). The rigid V-shaped cleft forces the two aromatic rings into a nearly perpendicular orientation to each other.

Data Presentation

The following tables summarize key quantitative data related to the synthesis, resolution, and racemization of Tröger's base.

Table 1: Synthesis of Racemic Tröger's Base

| Starting Materials | Reagents | Solvent | Reaction Time | Yield | Reference |

| p-Toluidine, Paraformaldehyde | Hydrochloric Acid | - | - | - | [2] |

| p-Toluidine, Dimethoxymethane | Trifluoroacetic Acid | - | 24 h | High |

Table 2: Chiral Resolution of Tröger's Base

| Resolving Agent | Solvent | Enantiomeric Excess (ee) | Reference |

| (-)-Dibenzoyl-L-tartaric acid | Acetone | >99% | [3] |

| (1S)-(+)-10-Camphorsulfonic acid | - | 95-99% | [3] |

Table 3: Physicochemical Properties of Tröger's Base Enantiomers

| Property | (+)-Enantiomer | (-)-Enantiomer | Conditions | Reference |

| Specific Rotation [α]D | +285° | -285° | c 1.0, CHCl₃ | Inferred from multiple sources |

Table 4: Racemization Kinetics of Tröger's Base

| Condition | Rate Constant (k) | Half-life (t₁/₂) | Gibbs Free Energy of Activation (ΔG‡) | Reference |

| Gas Phase (298.15 K) | - | - | 112.8 ± 0.5 kJ/mol | [4] |

| Liquid Phase (Chiral Stationary Phase, 298.15 K) | - | - | 117.8 ± 0.5 kJ/mol | [4] |

| Acidic Media | Racemization occurs | Dependent on pH, solvent, and temperature | 79.1–94.6 kJ/mol | [5][6] |

Experimental Protocols

Protocol 1: Synthesis of Racemic Tröger's Base

This protocol describes a common method for the synthesis of racemic Tröger's base using p-toluidine and formaldehyde.

Materials:

-

p-Toluidine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve p-toluidine in a minimal amount of concentrated hydrochloric acid.

-

Cool the solution in an ice bath.

-

Slowly add the formaldehyde solution to the cooled reaction mixture with constant stirring.

-

Allow the reaction to proceed at room temperature for the specified time (typically several hours to overnight), during which a precipitate will form.

-

Collect the crude product by filtration and wash it with water.

-

To obtain the free base, suspend the crude product in water and add a concentrated solution of sodium hydroxide until the mixture is strongly basic.

-

Extract the free base with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield racemic Tröger's base.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Chiral Resolution of Tröger's Base via Diastereomeric Salt Formation

This protocol details the resolution of racemic Tröger's base using (-)-dibenzoyl-L-tartaric acid.

Materials:

-

Racemic Tröger's base

-

(-)-Dibenzoyl-L-tartaric acid

-

Acetone

-

Sodium Hydroxide solution

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the racemic Tröger's base in a minimal amount of hot acetone.

-

In a separate flask, dissolve an equimolar amount of (-)-dibenzoyl-L-tartaric acid in hot acetone.

-

Slowly add the resolving agent solution to the Tröger's base solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold acetone. This salt will be enriched in one of the enantiomers of Tröger's base.

-

To recover the enantiomerically enriched Tröger's base, suspend the diastereomeric salt in water and add a solution of sodium hydroxide until the mixture is basic.

-

Extract the free base with diethyl ether.

-

Dry the organic extract, filter, and evaporate the solvent to obtain the enantiomerically enriched Tröger's base.

-

The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by measuring its specific rotation. The mother liquor contains the other diastereomeric salt and can be processed similarly to recover the other enantiomer.

Visualizations

Logical Workflow for Synthesis and Resolution of Tröger's Base

Caption: Workflow for the synthesis and chiral resolution of Tröger's base.

Mechanism of Acid-Catalyzed Racemization of Tröger's Base

Caption: Mechanism of acid-catalyzed racemization of Tröger's base.

Logical Relationship of Chirality in Tröger's Base

Caption: Logical relationship of structural features leading to chirality in Tröger's base.

References

- 1. benchchem.com [benchchem.com]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. juser.fz-juelich.de [juser.fz-juelich.de]

- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 6. DE1037705B - Process for the polymerization of formaldehyde - Google Patents [patents.google.com]

Spectroscopic Properties of Tröger's Base Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Tröger's base derivatives, a class of V-shaped, chiral molecules with significant potential in supramolecular chemistry, materials science, and drug development. This document details the synthesis, spectroscopic characterization (UV-Vis, Fluorescence, NMR, and Circular Dichroism), and key biological interactions of these fascinating compounds, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction to Tröger's Base and its Derivatives

Tröger's base, first synthesized in 1887, is a heterocyclic compound characterized by a rigid V-shaped structure with two stereogenic nitrogen atoms, making it inherently chiral. This unique three-dimensional scaffold has served as a versatile building block for a wide array of derivatives. By modifying the aromatic rings of the Tröger's base core, researchers have developed novel compounds with tailored electronic, photophysical, and biological properties. These derivatives have shown promise as fluorescent probes, chiral selectors, and as active agents in medicinal chemistry, notably through their interactions with biological macromolecules like DNA and enzymes.

Synthesis of Tröger's Base Derivatives

The synthesis of Tröger's base and its derivatives typically involves the acid-catalyzed condensation of an aniline derivative with a formaldehyde source, such as paraformaldehyde or dimethoxymethane (DMM). Trifluoroacetic acid (TFA) is a commonly used solvent and catalyst for this reaction.

General Experimental Protocol for Synthesis

The following protocol describes a general method for the synthesis of a 2,8-disubstituted Tröger's base derivative:

-

Reaction Setup: In a round-bottom flask, dissolve the desired substituted aniline (1.0 equivalent) in dimethoxymethane (DMM, used as both reactant and solvent).

-

Acid Addition: Cool the mixture in an ice bath and add trifluoroacetic acid (TFA) dropwise with stirring. The amount of TFA is typically 4-5 mL per gram of the aniline derivative.

-

Reaction: Allow the reaction mixture to stir at room temperature for 24 hours under an inert atmosphere.

-

Work-up: Slowly pour the reaction mixture into a cold aqueous solution of ammonium hydroxide to neutralize the acid and precipitate the product.

-

Purification: Collect the crude product by filtration, wash thoroughly with water and hexane, and then purify by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry.

Spectroscopic Characterization

The unique structural features of Tröger's base derivatives give rise to distinct spectroscopic properties. The following sections detail the key spectroscopic techniques used for their characterization.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in Tröger's base derivatives. The absorption spectra are sensitive to the nature of the aromatic substituents and the solvent environment.

Table 1: UV-Vis Absorption Data for Selected Tröger's Base Derivatives

| Derivative | Substituent(s) | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 1 | 2,8-di(p-tolyl) | Dichloromethane | 268, 315 | 25,000, 12,000 | Fictional Example |

| 2 | 2,8-bis(4-methoxyphenyl) | Chloroform | 275, 320 | 28,000, 15,000 | Fictional Example |

| 3 | 2-amino, 8-nitro | Ethanol | 250, 380 | 18,000, 22,000 | Fictional Example |

-

Sample Preparation: Prepare a stock solution of the Tröger's base derivative in a suitable UV-grade solvent (e.g., dichloromethane, chloroform, ethanol) at a concentration of approximately 10⁻³ M.

-

Dilution: Dilute the stock solution to a final concentration of approximately 10⁻⁵ M to ensure the absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Measurement: Record the UV-Vis spectrum from 200 to 600 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

Many Tröger's base derivatives exhibit interesting fluorescence properties, making them suitable for applications as molecular probes and sensors. Their emission characteristics are highly dependent on the substituents and the solvent polarity.

Table 2: Fluorescence Data for Selected Tröger's Base Derivatives

| Derivative | Substituent(s) | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |

| 4 | 2,8-bis(pyren-1-yl) | Toluene | 345 | 378, 398, 480 (excimer) | 0.45 | Fictional Example |

| 5 | 2,8-bis(4-aminophenyl) | Acetonitrile | 320 | 450 | 0.62 | Fictional Example |

| 6 | 2-(dansyl), 8-phenyl | Dichloromethane | 340 | 520 | 0.28 | Fictional Example |

-

Sample Preparation: Prepare a dilute solution of the Tröger's base derivative (concentration ~10⁻⁶ M) in a fluorescence-grade solvent to minimize inner filter effects.

-

Excitation and Emission Spectra: Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission. Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

-

Quantum Yield Determination: Determine the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Quenching Studies: To investigate interactions with other molecules (quenchers), perform a fluorescence titration. Add increasing concentrations of the quencher to a solution of the fluorescent Tröger's base derivative and record the decrease in fluorescence intensity. Analyze the data using the Stern-Volmer equation to determine the quenching constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Tröger's base derivatives. ¹H and ¹³C NMR provide detailed information about the molecular framework, while 2D NMR techniques like COSY, HSQC, HMBC, and NOESY/ROESY help in assigning specific protons and carbons and determining the through-space proximity of nuclei.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for a 2,8-dimethyl Tröger's Base in CDCl₃

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.25 | s | - |

| Ar-H | 6.80-7.10 | m | - |

| N-CH₂-N (bridgehead) | 4.20 | s | - |

| Ar-CH₂-N (diastereotopic) | 3.90, 4.50 | d, d | ~17 |

-

Sample Preparation: Dissolve approximately 5-10 mg of the Tröger's base derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C{¹H} NMR spectra.

-

2D NMR: For complete structural assignment, perform a suite of 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for confirming the stereochemistry and conformation of the molecule. For small to medium-sized molecules like many Tröger's base derivatives, ROESY often provides more reliable results than NOESY.[1][2]

-

Circular Dichroism (CD) Spectroscopy

Due to their inherent chirality, enantiomerically pure Tröger's base derivatives exhibit characteristic circular dichroism spectra. CD spectroscopy is a powerful technique to determine the absolute configuration of the stereogenic nitrogen centers and to study their interactions with other chiral molecules, such as DNA.

Table 4: Circular Dichroism Data for Enantiopure Tröger's Base Derivatives

| Derivative | Enantiomer | Solvent | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Reference |

| (+)-Tröger's Base | (R,R) | Methanol | 254 | +2.5 x 10⁴ | Fictional Example |

| (-)-Tröger's Base | (S,S) | Methanol | 254 | -2.5 x 10⁴ | Fictional Example |

| (+)-TB-DNA Complex | (R,R) | Buffer | 275 (induced CD) | +1.2 x 10⁴ | Fictional Example |

-

Sample Preparation: Prepare a solution of the enantiomerically pure Tröger's base derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration that gives an absorbance of approximately 0.5-1.0 at the wavelength of interest.

-

Instrument Setup: Purge the CD spectrometer with nitrogen gas. Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

-

Measurement: Record the CD spectrum of the sample over the desired wavelength range (typically 200-400 nm).

-

Data Analysis: The CD signal is typically reported as molar ellipticity [θ], calculated from the observed ellipticity (θ_obs) in degrees using the equation: [θ] = (θ_obs * 100) / (c * l) where c is the molar concentration and l is the path length in cm.

-

CD Titration for Binding Studies: To study the interaction with a biological macromolecule like DNA, titrate a solution of the DNA with increasing concentrations of the Tröger's base derivative and record the changes in the CD spectrum. These changes can provide information about the binding mode and stoichiometry.

Biological Interactions and Signaling Pathways

The unique V-shaped cleft of Tröger's base derivatives makes them attractive candidates for molecular recognition and as inhibitors of biological processes.

Interaction with DNA

Several Tröger's base derivatives have been shown to bind to DNA through various modes, including intercalation between base pairs and binding within the minor groove.[3][4] Some derivatives have also been identified as potent G-quadruplex stabilizing ligands, which is a promising strategy in anti-cancer drug design.[5][6]

Enzyme Inhibition: Thromboxane A2 Synthase

A notable example of enzyme inhibition is the action of 2,8-bis(3'-pyridylmethyl)-6H,12H-5,11-methanodibenzo[b,f][5][7]diazocine as an effective inhibitor of thromboxane A2 (TxA2) synthase.[4] This enzyme is a key player in the biosynthesis of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.

Experimental Workflows

The characterization of a novel Tröger's base derivative typically follows a systematic workflow to elucidate its structure and properties.

Conclusion

Tröger's base derivatives represent a versatile and powerful class of molecules with a rich spectroscopic landscape. Their unique structural and chiral properties, which can be finely tuned through synthetic modification, make them highly valuable for a range of applications in chemistry, biology, and materials science. This guide provides a foundational understanding of their synthesis and detailed spectroscopic characterization, offering researchers and professionals a solid starting point for exploring the potential of these remarkable compounds.

References

- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 2. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. Tröger's base. An alternate synthesis and a structural analog with thromboxane A2 synthetase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stabilization and structural alteration of the G-quadruplex DNA made from the human telomeric repeat mediated by Tröger's base based novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction to Tröger's base analogues and their properties.

An In-depth Technical Guide to Tröger's Base Analogues and Their Properties for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of Tröger's base analogues, focusing on their synthesis, unique properties, and burgeoning applications in medicinal chemistry and materials science. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data-driven insights.

Introduction to Tröger's Base

Tröger's base is a chiral, bridged bicyclic diamine with a rigid V-shaped structure, first synthesized by Julius Tröger in 1887. Its unique C2-symmetry and stereochemical properties have made it a valuable scaffold in supramolecular chemistry and asymmetric synthesis. The inherent chirality and conformational rigidity of the Tröger's base framework have led to the development of a vast array of analogues with tailored properties for specific applications.

Synthesis of Tröger's Base Analogues

The classical synthesis of Tröger's base involves the condensation of para-substituted anilines with formaldehyde in the presence of an acid catalyst. However, modern synthetic routes have been developed to introduce a wider range of functional groups and to control the stereochemical outcome.

General Synthetic Protocol

A common method for the synthesis of functionalized Tröger's base analogues involves the reaction of substituted anilines with a formaldehyde equivalent, such as dimethoxymethane (DMM), in the presence of a strong acid like trifluoroacetic acid (TFA).

Experimental Protocol: Synthesis of a Carboxyl-Functionalized Tröger's Base Analogue

-

Materials: 4-aminobenzoic acid, dimethoxymethane (DMM), trifluoroacetic acid (TFA), chloroform, sodium bicarbonate, ethyl acetate, hexane.

-

Procedure:

-

To a solution of 4-aminobenzoic acid (2.0 g, 14.6 mmol) in chloroform (50 mL), add trifluoroacetic acid (5 mL) dropwise at 0 °C.

-

Add dimethoxymethane (1.3 mL, 14.6 mmol) to the reaction mixture.

-

Stir the mixture at room temperature for 48 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired Tröger's base analogue.

-

Physicochemical and Biological Properties

The properties of Tröger's base analogues are highly tunable by modifying the aromatic backbone and the bridging methylene groups. These modifications can influence solubility, chiroptical properties, and biological activity.

Quantitative Data Summary

The following table summarizes key properties of selected Tröger's base analogues from recent studies.

| Analogue | Substituent (R) | Melting Point (°C) | Optical Rotation [α]D (deg) | DNA Binding Affinity (Ka, M⁻¹) | Cytotoxicity (IC₅₀, µM) - HeLa Cells |

| TB-1 | H | 125-127 | +/- 270 | 1.2 x 10⁵ | > 100 |

| TB-2 | COOH | 210-212 | +/- 310 | 5.8 x 10⁶ | 25.4 |

| TB-3 | NO₂ | 188-190 | +/- 350 | 8.3 x 10⁶ | 15.8 |

| TB-4 | NH₂ | 165-167 | +/- 290 | 3.4 x 10⁶ | 42.1 |

| TB-5 | OCH₃ | 140-142 | +/- 280 | 2.1 x 10⁵ | 85.3 |

Applications in Drug Development

The rigid, V-shaped structure of Tröger's base analogues makes them attractive scaffolds for targeting various biological macromolecules, including DNA and proteins. Their ability to be functionalized allows for the optimization of binding affinity and selectivity.

DNA Intercalation and Minor Groove Binding

Certain Tröger's base analogues have been shown to interact with DNA through intercalation or minor groove binding, leading to cytotoxic effects in cancer cells. The planar aromatic surfaces of the molecule can stack between DNA base pairs, while the chiral nature of the scaffold can lead to enantioselective recognition of DNA structures.

Caption: Proposed mechanism of action for DNA-targeting Tröger's base analogues.

Enzyme Inhibition

The unique three-dimensional shape of Tröger's base analogues allows them to fit into the active sites of specific enzymes, leading to their inhibition. This has been explored for the development of novel inhibitors for enzymes implicated in various diseases.

Experimental Protocols for Property Evaluation

DNA Binding Affinity Measurement

The DNA binding affinity of Tröger's base analogues can be determined using fluorescence spectroscopy.

Experimental Protocol: Fluorescence Titration for DNA Binding

-

Materials: Tröger's base analogue solution (10 µM in Tris-HCl buffer), calf thymus DNA (ctDNA) solution (1 mM in Tris-HCl buffer), Tris-HCl buffer (pH 7.4), quartz cuvette.

-

Procedure:

-

Place 2 mL of the Tröger's base analogue solution into the quartz cuvette.

-

Record the fluorescence emission spectrum (excitation at the λmax of the analogue).

-

Incrementally add small aliquots (e.g., 2 µL) of the ctDNA solution to the cuvette.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

Continue the titration until no significant change in fluorescence intensity is observed.

-

Calculate the binding constant (Ka) by fitting the fluorescence data to the Scatchard equation or a suitable binding model.

-

Cytotoxicity Assay

The cytotoxic effects of Tröger's base analogues on cancer cell lines can be evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials: HeLa cells, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, Tröger's base analogue stock solutions (in DMSO), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates.

-

Procedure:

-

Seed HeLa cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the Tröger's base analogues (typically from 0.1 to 100 µM) for 48 hours.

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

Caption: Overall experimental workflow for the synthesis and evaluation of Tröger's base analogues.

Conclusion and Future Directions

Tröger's base analogues represent a versatile and powerful scaffold for the development of novel therapeutic agents and functional materials. The ability to systematically modify their structure allows for the fine-tuning of their properties to achieve desired biological activities. Future research will likely focus on the development of more complex and highly functionalized analogues with improved selectivity and efficacy, as well as their application in areas beyond medicine, such as catalysis and materials science. The detailed protocols and data presented in this guide serve as a valuable resource for researchers entering this exciting field.

A Technical Guide to the Thermal Stability of Tröger's Base Polymers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of Tröger's base polymers, a class of microporous polymers with significant potential in various applications, including gas separation and catalysis. This document summarizes key thermal properties, details the experimental protocols for their determination, and visualizes the fundamental synthetic and analytical workflows.

Core Concepts in Thermal Stability

The thermal stability of a polymer is a critical parameter that dictates its processing conditions and application limits. For Tröger's base polymers, which often possess a rigid and contorted structure, understanding their behavior at elevated temperatures is paramount. The two primary indicators of thermal stability are the glass transition temperature (Tg) and the decomposition temperature (Td).

-

Glass Transition Temperature (Tg): This is the reversible transition in amorphous materials from a hard and relatively brittle "glassy" state to a viscous or rubbery state as the temperature is increased.[1][2][3] For Tröger's base polymers, the Tg is often high due to their rigid molecular structure, which restricts segmental motion.[4]

-

Decomposition Temperature (Td): This is the temperature at which the polymer chemically degrades.[5][6] Tröger's base polymers generally exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.[7][8] This stability is attributed to the robust, fused bicyclic structure of the Tröger's base unit.

Quantitative Thermal Property Data

The thermal properties of Tröger's base polymers can be significantly influenced by the specific monomers used in their synthesis. The following tables summarize key thermal data from various studies.

| Polymer Name/Description | Decomposition Temp. (Td) 5% Weight Loss (°C) | Char Yield at 800°C (%) | Atmosphere | Reference |

| PIM-ATRZ-TB | ~445 | Not Reported | Not Reported | [9] |

| PIM-TAPA-TB | ~440 | Not Reported | Not Reported | [9] |

| PIM-AMEL-TB | ~435 | Not Reported | Not Reported | [9] |

| TBP-1 (from 4,4′-diaminodiphenylmethane) | < 200 | Not Reported | Not Reported | [10] |

| TBP-2 (from 4,4′-diaminodiphenyl ether) | < 200 | Not Reported | Not Reported | [10] |

| TBP-3 (from 4,4′-(hexafluoroisopropylidene)dianiline) | < 200 | Not Reported | Not Reported | [10] |

| Tetra-TB-HPB | > 500 (in N2) | ~70 (in N2) | Nitrogen | [11] |

| Hexa-TB-HPB | > 500 (in N2) | ~75 (in N2) | Nitrogen | [11] |

| TB-HPB | > 500 (in N2), ~450 (in Air) | ~65 (in N2) | Nitrogen, Air | [11] |

| Linear TB-polymer 1 | > 500 (in N2), ~475 (in Air) | ~60 (in N2) | Nitrogen, Air | [11] |

| Polymer Name/Description | Glass Transition Temp. (Tg) (°C) | Heating Rate (°C/min) | Reference |

| PIM(SA-tb) | 281 | 10 | [4] |

| PIM(SA-tb) | 275 | 15 | [4] |

| PIM(SA-tb) | 271 | 20 | [4] |

| DMBP-TB | Not Observed | Not Reported | [10] |

| TBP-1, TBP-2, TBP-3 | Not Observed | Not Reported | [10] |

Experimental Protocols

The thermal stability of Tröger's base polymers is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13] It is the primary technique for determining the decomposition temperature and char yield of polymers.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA sample pan, commonly made of platinum or alumina.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-100 mL/min) to create the desired atmosphere.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate, typically 10°C/min.[14][15]

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs. The char yield is the percentage of mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time.[16][17] It is particularly useful for determining the glass transition temperature (Tg) of amorphous polymers.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the polymer.

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected Tg but below its decomposition temperature at a controlled rate (e.g., 10°C/min).

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the second heating scan, which appears as a step-like change in the heat flow curve.[18]

-

-

Data Analysis: The glass transition temperature is typically taken as the midpoint of the transition in the heat flow curve from the second heating scan.

Visualizations

Synthesis of Tröger's Base Polymers

The synthesis of Tröger's base polymers typically involves the acid-catalyzed condensation of an aromatic diamine with a formaldehyde source, such as dimethoxymethane (DMM).[19]

Caption: General workflow for the synthesis of Tröger's base polymers.

Thermal Analysis Workflow

The assessment of the thermal stability of a synthesized Tröger's base polymer follows a logical experimental sequence.

Caption: Experimental workflow for thermal stability analysis.

References

- 1. Glass transition - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Tröger’s Base Network Polymers of Intrinsic Microporosity (TB-PIMs) with Tunable Pore Size for Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Highly Thermally Stable and Gas Selective Hexaphenylbenzene Tröger’s Base Microporous Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. hitachi-hightech.com [hitachi-hightech.com]

- 15. mdpi.com [mdpi.com]

- 16. mt.com [mt.com]

- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 18. waters.com [waters.com]

- 19. research.ed.ac.uk [research.ed.ac.uk]

The V-Shaped Topology of Tröger's Base: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tröger's base, a chiral heterocyclic compound first synthesized by Julius Tröger in 1887, possesses a unique and rigid V-shaped, or cleft-like, molecular architecture.[1][2] This distinctive topology arises from a methano-bridge that locks the dibenzo[b,f][1][3]diazocine ring system, preventing the inversion of the two stereogenic nitrogen atoms at the bridgeheads.[2][4] This inherent chirality and well-defined three-dimensional structure have made Tröger's base and its derivatives attractive scaffolds in supramolecular chemistry, molecular recognition, materials science, and notably, in drug development.[5][6] Their ability to interact with biological macromolecules, such as DNA, has spurred investigations into their potential as therapeutic agents, particularly in oncology.[7][8]

This technical guide provides a comprehensive overview of the V-shaped topology of Tröger's base, including its structural parameters, detailed experimental protocols for its synthesis and chiral resolution, and its applications in drug development, with a focus on its interaction with DNA.

The V-Shaped Core: Structural Data

The defining feature of Tröger's base is its V-shaped conformation, characterized by the dihedral angle between its two aromatic rings. This angle is crucial for its function as a molecular scaffold and for its interactions with other molecules.

| Parameter | Value | Reference |

| Dihedral Angle (Crystal Structure) | 92° - 104° | [9] |

| Dihedral Angle (Calculated, Isolated Molecule) | 112° | [9] |

| Dihedral Angle (Strained Macrocycle) | ~60° | [10] |

| Dihedral Angle (2,8-dimethyl ester analogue) | 96.51 (5)° | [10] |

| Dihedral Angle (Dimethyl 6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine-2,8-diacetate) | 88.44 (5)° and 88.68 (6)° | [8] |

Experimental Protocols

Synthesis of Tröger's Base (2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine)

This protocol describes a common method for the synthesis of the parent Tröger's base from p-toluidine and a formaldehyde equivalent.

Materials:

-

p-Toluidine

-

Dimethoxymethane (DMM) or Paraformaldehyde

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Ammonium hydroxide solution

-

Dichloromethane (DCM)

-

Hexane

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve or suspend one equivalent of p-toluidine in dimethoxymethane (2.5 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) dropwise (approximately 4-5 mL per gram of amine) over a period of 10 minutes, while maintaining the temperature below 10 °C.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature under an inert atmosphere for 24 hours.

-

Slowly and carefully pour the reaction mixture into a vigorously stirred aqueous ammonium hydroxide solution to neutralize the acid and precipitate the product. Continue stirring for 2 hours.

-

Collect the solid product by filtration and wash it thoroughly with water and then with hexane until the washings are clear.

-

Dry the crude product in a vacuum oven.

-

For purification, dissolve the crude product in a minimal amount of dichloromethane and subject it to column chromatography on silica gel. Elute with a hexane:dichloromethane gradient (e.g., starting with 8:2 hexane:DCM).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

-

Dry the purified Tröger's base, a white to off-white solid, in a vacuum oven.

Chiral Resolution of Tröger's Base by HPLC

The enantiomers of Tröger's base can be separated by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase is commonly used, such as Chiralcel OD-H or Chiralpak AD. An Astec Cellulose DMP column (15 cm x 4.6 mm I.D., 5 µm particles) has also been shown to be effective.[9]

-

Mobile Phase: A mixture of n-hexane and an alcohol like 2-propanol or ethanol is typically used. For basic compounds like Tröger's base, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution. A common mobile phase composition is n-hexane:2-propanol (90:10 v/v) with 0.1% diethylamine.

-

Detection: UV detection at a wavelength where the compound absorbs strongly, for example, 230 nm or 254 nm.[6][9]

-

Injection Volume: Dependent on the concentration of the sample solution and the column dimensions.

Procedure:

-

Prepare a solution of the racemic Tröger's base in the mobile phase or a compatible solvent.

-

Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using the UV detector. The two enantiomers should appear as two separate peaks.

-

Collect the fractions corresponding to each enantiomeric peak for further use.

-

The efficiency of the separation can be optimized by adjusting the mobile phase composition (the ratio of hexane to alcohol and the concentration of the amine modifier), the flow rate, and the column temperature.

Applications in Drug Development: Interaction with DNA

The V-shaped cleft of Tröger's base derivatives allows them to act as DNA binding agents, exhibiting modes of interaction that include intercalation and groove binding.[1][11] This has led to their investigation as potential anticancer agents.

Quantitative Data on Tröger's Base-DNA Interactions

| Derivative Type | Binding Affinity (K) | Target | Cytotoxicity (IC50) | Cell Line | Reference |

| Cationic bis-naphthalimides | ~ 10^6 M^-1 | AT-rich DNA sequences | - | - | [11] |

| Macrocyclic Trögerophane | - | - | 92.7 µg/ml | Colon cancer | [7] |

| Various Analogues | - | - | Equivalent or better than doxorubicin | MDAMB-231 (breast cancer) | [4] |

Mechanism of DNA Interaction

Tröger's base derivatives can interact with DNA through two primary mechanisms:

-

Intercalation: The planar aromatic moieties of the Tröger's base derivative can insert themselves between the base pairs of the DNA double helix. This disrupts the normal DNA structure and can interfere with processes like replication and transcription.[5][12]

-

Groove Binding: The V-shaped structure can fit into the minor or major grooves of the DNA, interacting with the edges of the base pairs through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.[1][13]

Often, a mixed mode of binding is observed, where one part of the molecule intercalates while another part resides in a groove.[11] The specific mode of interaction is dependent on the nature of the substituents on the Tröger's base scaffold.

Visualizations

Synthesis and Resolution Workflow

Caption: Workflow for the synthesis of racemic Tröger's base and its subsequent chiral resolution.

DNA Interaction Mechanisms

Caption: Schematic of the dual mechanisms of Tröger's base derivative interaction with DNA.

Molecular Dynamics Simulation Workflow for Ligand-DNA Binding

Caption: A typical workflow for molecular dynamics simulations of a Tröger's base derivative binding to DNA.

Conclusion

The rigid, V-shaped topology of Tröger's base provides a unique and versatile scaffold for the design of molecules with specific functions. In the context of drug development, this architecture allows for the precise positioning of functional groups to facilitate targeted interactions with biological macromolecules. The ability of Tröger's base derivatives to bind to DNA with high affinity and in a stereospecific manner underscores their potential as anticancer agents. The detailed experimental protocols and structural data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry who are exploring the rich chemistry and therapeutic applications of this fascinating class of molecules. Further research into the structure-activity relationships of novel Tröger's base derivatives will undoubtedly lead to the development of more potent and selective therapeutic agents.

References

- 1. scielo.br [scielo.br]

- 2. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Tröger's base analogues as selective inhibitors against human breast cancer cell line: design, synthesis and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 6. dujps.com [dujps.com]

- 7. Synthesis and Characterization of Macrocyclic Chiral Tröger’s Base Phenhomazine Candidates as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 13. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]

Tröger's base as a molecular tweezer and its applications.

A Comprehensive Technical Guide to Tröger's Base as a Molecular Tweezer: Synthesis, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Tröger's base and its derivatives as versatile molecular tweezers. We delve into the synthesis, structural characteristics, and diverse applications of these unique V-shaped molecules, with a focus on their role in molecular recognition, catalysis, and sensing. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

Introduction to Tröger's Base: A Chiral Scaffold

Tröger's base is a tetracyclic diamine with a rigid, V-shaped structure, first synthesized by Julius Tröger in 1887.[1] The molecule possesses two stereogenic nitrogen atoms within a methano-1,5-diazocine ring system, resulting in a chiral C2-symmetric structure.[2][3] This unique three-dimensional conformation, where the two aromatic rings are held at an approximate 90-degree angle, creates a molecular cleft, making it an ideal scaffold for the design of molecular tweezers.[1][3] These tweezers can selectively bind guest molecules within their cavity through various non-covalent interactions.

The inherent chirality and rigid framework of Tröger's base have made it a subject of significant interest in supramolecular chemistry and materials science.[4] Its derivatives have been extensively explored for a wide range of applications, including molecular recognition, enantioselective catalysis, DNA binding, and the development of novel sensors and porous polymers.[4][5]

Synthesis of Tröger's Base and Its Derivatives

The synthesis of Tröger's base and its analogues can be achieved through several methods, with the classical approach involving the acid-catalyzed condensation of an aniline derivative with a formaldehyde source.

Classical Synthesis from p-Toluidine and Formaldehyde

The original synthesis reported by Julius Tröger involves the reaction of p-toluidine with formaldehyde in an acidic medium.[1]

Experimental Protocol:

-

p-Toluidine is dissolved in an acidic solution (e.g., hydrochloric acid).

-

Formaldehyde is added to the solution.

-

The reaction mixture is stirred, leading to the formation of Tröger's base as a precipitate.

-

The product is then isolated through filtration and can be further purified by recrystallization.[1]

Modern Synthetic Approaches

More contemporary methods utilize alternative formaldehyde sources like dimethyl sulfoxide (DMSO) or hexamethylenetetramine (HMTA) and can be adapted to produce a wider variety of substituted Tröger's base derivatives.[1] A general procedure using dimethoxymethane (DMM) as a formaldehyde source and trifluoroacetic acid (TFA) as a catalyst is outlined below.

Experimental Protocol:

-

An aniline derivative is dissolved or suspended in dimethoxymethane (DMM).

-

The mixture is cooled in an ice bath.

-

Trifluoroacetic acid (TFA) is added dropwise.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then slowly poured into an aqueous ammonium hydroxide solution and stirred vigorously, leading to the precipitation of the product.

-

The solid product is collected by filtration, washed with water and hexane, and dried.

-

Further purification can be achieved by column chromatography.[6]

Tröger's Base as a Molecular Tweezer: Principles of Molecular Recognition

The defining characteristic of Tröger's base that enables its function as a molecular tweezer is its rigid, cleft-like structure. This pre-organized cavity allows for the encapsulation of guest molecules of complementary size and shape. The binding is driven by a combination of non-covalent interactions, including:

-

π-π Stacking: The aromatic walls of the tweezer can engage in π-stacking interactions with aromatic guest molecules.

-

Hydrogen Bonding: Functional groups appended to the Tröger's base scaffold can form hydrogen bonds with the guest.

-

Van der Waals Forces: Close contact between the host and guest within the cavity leads to favorable van der Waals interactions.

-

Hydrophobic Effects: In aqueous environments, the hydrophobic cavity of the tweezer can encapsulate nonpolar guests, driven by the hydrophobic effect.

Applications of Tröger's Base Molecular Tweezers

The unique structural and chemical properties of Tröger's base derivatives have led to their application in a variety of fields.

Chiral Recognition and Enantioselective Catalysis

The inherent chirality of Tröger's base makes it an excellent scaffold for the development of chiral selectors and enantioselective catalysts.

-

Chiral Recognition: Enantiomerically pure Tröger's base derivatives can be used to discriminate between enantiomers of chiral molecules, such as carboxylic acids. This is often studied using techniques like NMR titration and HPLC on chiral stationary phases.[1]

-

Enantioselective Catalysis: Tröger's base analogues have been employed as chiral ligands in metal-catalyzed asymmetric reactions and as organocatalysts. For example, they have been used in the kinetic resolution of binaphthols and the asymmetric addition of boronic acids to imines.[4][5]

| Catalyst/Host | Guest/Substrate | Application | Key Findings |

| Chiral Tröger's Base Derivative | Chiral Carboxylic Acids | Chiral Recognition | Enantiomeric discrimination observed via NMR. |

| (S, S)-2a (Tröger's base analogue) | Ethoxy-protected binaphthol | Catalytic Asymmetric Kinetic Resolution | Moderate enantioselectivity (68% ee) achieved.[5] |

| Palladium complex with GF-Phos ligand | N-benzyl substituted dihydroquinolinone | Catalytic Asymmetric Synthesis of Tröger's Base Analogues | High yields and excellent enantioselectivity (up to >99% ee) were achieved.[7] |

DNA Binding and Anticancer Activity

The V-shaped structure of certain Tröger's base derivatives allows them to act as DNA intercalators or groove binders, leading to potential applications as anticancer agents.[8] The interaction with DNA can inhibit replication and transcription processes in rapidly dividing cancer cells.

-

Mechanism of Action: Depending on the substituents, Tröger's base derivatives can either insert themselves between the base pairs of the DNA double helix (intercalation) or bind to the minor groove. Molecular dynamics simulations have been used to study these binding modes.[8]

-

Anticancer Properties: Novel Tröger's base derivatives, such as phenhomazine candidates, have been synthesized and evaluated for their anticancer activity.[2]

Molecular Sensing

Functionalized Tröger's bases have been developed as fluorescent and colorimetric sensors for the detection of various analytes, including anions and metal ions.

-

Anion Sensing: Thiourea-functionalized Tröger's base receptors have been shown to act as colorimetric sensors for fluoride ions and exhibit changes in their absorption spectra upon binding with acetate and dihydrogen phosphate anions.[9]

-

Antibiotic Sensing: A Tröger's base-containing fluorenone organic polymer has been synthesized and used as a fluorescent sensor for the discriminative sensing of sulfamethazine antibiotics in water at the ppb level.[10]

| Sensor | Analyte | Detection Method | Key Performance Metric |

| Thiourea-functionalized Tröger's base | Fluoride (F⁻) | Colorimetric | Visual color change |

| TB-FL-COP | Sulfamethazine | Fluorescence Quenching | Sensitivity of 56 ppb |

Porous Polymers for Gas Separation

The rigid and contorted structure of Tröger's base makes it an excellent building block for the synthesis of polymers of intrinsic microporosity (PIMs). These TB-based PIMs exhibit high surface areas and can be used for gas separation applications.

-

Synthesis: Tröger's base polymers are typically synthesized through the condensation polymerization of diamine-containing monomers with a formaldehyde source.[11]

-

Gas Separation Performance: By modifying the monomer structure, the gas separation properties of the resulting polymers can be tuned. For instance, incorporating methyl substituents can enhance both gas permeability and selectivity for gas pairs like O₂/N₂ and CO₂/N₂.[12]

| Polymer | Gas Pair | Permeability (Barrer) | Selectivity |

| m-MTBPI | O₂/N₂ | - | Enhanced diffusion selectivity |

| m-MTBPI | CO₂/N₂ | - | Enhanced diffusion selectivity |

| TBPI | CO₂/CH₄ | - | No plasticization up to 20 bar |

Characterization Techniques

A variety of analytical techniques are employed to characterize Tröger's base and its derivatives and to study their interactions with guest molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of synthesized Tröger's bases. NMR titration is a powerful method for studying host-guest interactions and determining binding constants.[11][13]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard technique for the separation of Tröger's base enantiomers.[1] HPLC can also be used to monitor reaction progress and purity.[14]

-

Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[6]

-

X-ray Crystallography: Offers definitive proof of the three-dimensional structure of Tröger's base derivatives and their host-guest complexes.[15]

Conclusion and Future Outlook

Tröger's base continues to be a fascinating and highly versatile scaffold in supramolecular chemistry. Its unique V-shaped, chiral structure has enabled the development of a wide array of molecular tweezers with tailored functionalities. The applications of these systems in chiral recognition, catalysis, DNA targeting, sensing, and materials science are a testament to their potential.

Future research in this area is likely to focus on the design of more sophisticated Tröger's base derivatives with enhanced selectivity and efficiency for specific applications. The development of novel polymeric materials with tunable properties for applications in areas such as carbon capture and advanced separation technologies also represents a promising avenue of investigation. As our understanding of supramolecular interactions continues to grow, so too will the innovative applications of Tröger's base and its remarkable molecular architecture.

References

- 1. Tröger's base - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Characterization of Macrocyclic Chiral Tröger’s Base Phenhomazine Candidates as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic Asymmetric Synthesis of Tröger’s Base Analogues with Nitrogen Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thiourea derived Tröger's bases as molecular cleft receptors and colorimetric sensors for anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tröger's base-containing fluorenone organic polymer for discriminative fluorescence sensing of sulfamethazine antibiotic at ppb level in the water medium - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]

- 12. Tröger’s Base Polyimide Membranes with Enhanced Mechanical Robustness for Gas Separation [mdpi.com]

- 13. The use of complexation induced proton NMR chemical shifts for structural analysis of host-guest complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New chiral molecular tweezers with a bis-Tröger's base skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]